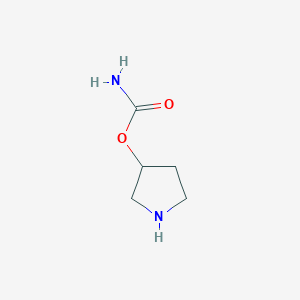

Pyrrolidin-3-yl carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidin-3-yl carbamate is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pyrrolidin-3-yl carbamate derivatives have diverse applications in scientific research, particularly in medicinal chemistry and drug design, owing to their unique structural features and biological activities . These compounds are investigated for their potential effects on the central nervous system and their interactions with neurotransmitter systems, with implications for treating neurological disorders.

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives often involves the reaction of a carbamate with a pyrrolidine under specific conditions, facilitating the formation of the desired carbamate product through nucleophilic substitution mechanisms. The structural diversity achievable through modifications at different positions of the pyrrolidine core allows for the creation of compounds with varying pharmacological properties .

For instance, the presence of a cyclopentane moiety in tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate confers unique pharmacological properties compared to its analogs. Similarly, variations in substituents on the quinoline scaffold, such as the addition of a fluorine substituent, can significantly improve the activity of pyrrolidin-3-yl carbamates against various bacterial strains .

This compound derivatives exhibit a range of biological activities, making them potential candidates for drug development .

Neurological Applications

- Tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate influences neurotransmitter pathways and may modulate neurotransmitter release, suggesting therapeutic potential for neurological disorders.

- Studies on bitopic ligands based on fallypride show that the interaction of the pyrrolidine ring with specific protein residues affects binding affinity, which is crucial for designing effective ligands .

Anticancer Activity

- Lupeol-3-carbamate derivatives have demonstrated inhibitory effects on tumor cells, with some compounds significantly enhancing anti-proliferative activity and water solubility through salt formation .

- Mechanistic studies indicate that these derivatives induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR pathway, a critical signaling pathway in cancer .

Enzyme Inhibition

- Carbamate derivatives have shown potent inhibitory effects on enzymes like butyrylcholinesterase (BuChE), indicating their potential in treating conditions related to enzyme activity modulation .

- Specific pyrrolidin-3-yl carbamates are explored as inhibitors of human neutral sphingomyelinase 2 (nSMase2), which are relevant in various disease contexts .

Antimicrobial Activity

- Pyrrolidin-3-yl carbamates with quinolone scaffolds show improved activity against bacterial strains when modified with fluorine substituents, highlighting their potential as antimicrobial agents .

- First-in-Class Dual Hybrid Carbonic Anhydrase Inhibitors: A study reported a series of compounds useful for managing oxaliplatin-induced neuropathy (OINP) by modulating human carbonic anhydrases (hCAs) . The synthesis involved creating sulfonamide-containing urea and thiourea derivatives, demonstrating the potential of pyrrolidine-based compounds in neurological applications .

- Antimicrobial Research: Research on quinolone derivatives highlights that adding a fluorine substituent to pyrrolidin-3-yl carbamates improves their antimicrobial activity . This modification led to a 4 to 8-fold improvement in MICs against E. coli, K. pneumoniae, and P. aeruginosa, suggesting enhanced on-target potency or increased intracellular accumulation .

- Lupeol-3-Carbamate Derivatives: A study focused on synthesizing lupeol-3-carbamate derivatives for anticancer drug development . The introduction of N-heterocyclic rings at the C-3 position increased the anti-proliferative activity and water solubility . One compound, 3k·CH, significantly enhanced anti-proliferative activity and induced apoptosis in HepG2 cells by inhibiting the PI3K/AKT/mTOR pathway .

- ** প্রভাবিত করে এমন নিউরোট্রান্সমিটার পাথগুলির উপর প্রভাব (Influence on Neurotransmitter Pathways):** Tert-butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate এর জৈবিক সিস্টেমের সাথে মিথস্ক্রিয়া নিয়ে গবেষণাগুলি দেখিয়েছে যে এটি নিউরোট্রান্সমিটার পাথগুলিকে প্রভাবিত করতে পারে। নির্দিষ্ট রিসেপ্টরগুলিতে এটির বাইন্ডিং অ্যাফিনিটির তদন্ত এর কর্মের প্রক্রিয়া এবং चिकित্সা সম্ভাবনার অন্তর্দৃষ্টি সরবরাহ করতে পারে। এই মিথস্ক্রিয়াগুলি সম্পূর্ণরূপে ব্যাখ্যা করতে এবং ওষুধের বিকাশের জন্য তাদের প্রভাব মূল্যায়ন করতে আরও গবেষণা প্রয়োজন।

Eigenschaften

Molekularformel |

C5H10N2O2 |

|---|---|

Molekulargewicht |

130.15 g/mol |

IUPAC-Name |

pyrrolidin-3-yl carbamate |

InChI |

InChI=1S/C5H10N2O2/c6-5(8)9-4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8) |

InChI-Schlüssel |

BLFKPWSRRGIALQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCC1OC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.